5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 868260-18-8
VCID: VC2807177
InChI: InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12)
SMILES: C1CNC(=NC1)C2=CN=C(C=C2)N
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine

CAS No.: 868260-18-8

Cat. No.: VC2807177

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine - 868260-18-8

Specification

CAS No. 868260-18-8
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12)
Standard InChI Key MQUKWIXXEYVBMH-UHFFFAOYSA-N
SMILES C1CNC(=NC1)C2=CN=C(C=C2)N
Canonical SMILES C1CNC(=NC1)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Properties

5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine belongs to the class of tetrahydropyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . The molecule features a tetrahydropyrimidine ring connected to a pyridine ring that contains an amino group at the 2-position. This structure offers multiple sites for potential interactions with biological targets, making it a compound of interest for pharmaceutical development.

The structural features of this compound include:

  • A 1,4,5,6-tetrahydropyrimidine ring (partially reduced pyrimidine)

  • A pyridine ring with an amino substituent at position 2

  • A connecting bond between the tetrahydropyrimidine's 2-position and the pyridine's 5-position

While specific physicochemical data for this exact compound is limited in the literature, related tetrahydropyrimidines typically exhibit moderate water solubility, significant lipophilicity, and the capacity to form hydrogen bonds through their nitrogen atoms .

Synthesis Methodologies

The synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine can be approached through adaptations of methodologies used for similar compounds. A relevant synthetic pathway can be derived from the synthesis of the related compound 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-ol, which has been documented in the literature .

Alternative Synthetic Approaches

Alternative approaches may include:

  • Modification of preformed tetrahydropyrimidines

  • Cross-coupling reactions between appropriately functionalized pyridines and tetrahydropyrimidines

  • Microwave-assisted synthetic methods to improve reaction efficiency

Structural Characterization

The structural confirmation of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine can be achieved through various analytical techniques. Based on characterization methods used for related compounds, the following data would be expected:

Spectroscopic Data

For related tetrahydropyrimidine compounds, the NMR spectroscopic data typically includes characteristic signals that would be expected for our target compound:

  • ¹H-NMR would likely show signals for the tetrahydropyrimidine ring protons (typically in the range δ 1.8-3.5 ppm), the pyridine ring protons (typically δ 6.5-8.5 ppm), and the amino group protons (typically δ 4.0-5.5 ppm)

  • ¹³C-NMR would show signals for the carbon atoms in both ring systems, including characteristic signals for carbons adjacent to nitrogen atoms

Biological Activities and Applications

Based on the biological activities of structurally related compounds, 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine may possess several potential pharmacological properties. The tetrahydropyrimidine scaffold is known for diverse biological activities, including:

Antitumor Activity

Heterocyclic compounds containing pyridine and imidazole rings (structurally similar to our compound of interest) have shown promising antiproliferative effects. For instance, compounds containing amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective activity against colon carcinoma cell lines with IC₅₀ values in the sub-micromolar range (0.4-0.7 μM) .

Table 1: Comparison of Antiproliferative Activity of Related Heterocyclic Compounds

Compound TypeCancer Cell LineIC₅₀ Value (μM)Reference
Amidino-substituted imidazo[4,5-b]pyridinesColon carcinoma0.4-0.7
Tetrahydropyrimidine derivativesVarious tumor cell lines1.0-10.0
Aminopyrimidine core compoundsAdenosine A₂ₐ receptor binding0.22 nM

Receptor Binding Properties

Compounds with aminopyrimidine cores, similar to our target compound, have shown exceptional receptor binding affinity. For example, related compounds have demonstrated high binding affinity (hA₂ₐ 0.22 nM) against adenosine A₂ₐ receptors, with excellent ligand efficiency (0.51) .

Structure-Activity Relationships

The biological activity of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine would likely be influenced by:

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine have been reported in the literature:

  • 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-ol: A close analogue with a hydroxyl group instead of an amino group at position 2 of the pyridine ring

  • 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: A related tetrahydropyrimidine with different substituents

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine: A structurally related heterocyclic compound with a different ring system

Pharmacological Comparison

Table 2: Comparative Properties of Related Heterocyclic Compounds

CompoundChemical ClassKey Structural FeaturesPrimary Biological Activities
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amineTetrahydropyrimidinePyridin-2-amine connected to tetrahydropyrimidinePotential antimicrobial and anticancer activities
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-olTetrahydropyrimidinePyridin-2-ol connected to tetrahydropyrimidineSimilar potential activities
6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amineTetrahydropyrimidineDimethoxymethyl group at position 6Potential applications in medicinal chemistry
Amidino-substituted imidazo[4,5-b]pyridinesImidazopyridineAmidino substituentsAntiproliferative, selective anticancer activity

Current Research Status and Future Directions

Research Gaps

  • Comprehensive physicochemical characterization

  • Detailed structure-activity relationship studies

  • Specific biological screening against various targets

  • Optimization of synthetic routes for improved yields

Future Research Directions

  • Investigation of binding mechanisms with biological targets

  • Development of more efficient and scalable synthetic pathways

  • Exploration of potential therapeutic applications in cancer, microbial infections, and other disease areas

  • Study of the compound's pharmacokinetic properties and in vivo efficacy

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